

Spectroscopic Profile of 2-(pyrrolidin-3-yloxy)quinoline: A Technical Overview

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Compound of Interest

Compound Name: 2-(pyrrolidin-3-yloxy)quinoline

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[Shanghai, China – November 3, 2025] – This technical guide presents a summary of the expected spectroscopic characteristics of the novel compound **2-(pyrrolidin-3-yloxy)quinoline**. While specific experimental data for this molecule is not publicly available, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data based on the analysis of analogous quinoline and pyrrolidine derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for **2-(pyrrolidin-3-yloxy)quinoline**. These predictions are based on the known spectral properties of the quinoline and pyrrolidine moieties and data from similar substituted compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data

| Protons | Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|--------------------------------|----------------------------------|--------------|---------------------------|
| Quinoline H-3 | 6.8 - 7.0 | d | 8.0 - 9.0 |
| Quinoline H-4 | 8.0 - 8.2 | d | 8.0 - 9.0 |
| Quinoline H-5, H-6, H-7, H-8 | 7.2 - 7.8 | m | - |
| Pyrrolidine CH-O | 5.0 - 5.4 | m | - |
| Pyrrolidine CH ₂ -N | 3.0 - 3.6 | m | - |
| Pyrrolidine CH ₂ | 2.0 - 2.4 | m | - |
| Pyrrolidine NH | 1.8 - 2.5 (broad) | s | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ , ppm) |
|------------------------------|----------------------------------|
| Quinoline C-2 | 160 - 163 |
| Quinoline C-3 | 110 - 112 |
| Quinoline C-4 | 138 - 140 |
| Quinoline C-4a | 148 - 150 |
| Quinoline C-5, C-6, C-7, C-8 | 120 - 130 |
| Quinoline C-8a | 127 - 129 |
| Pyrrolidine C-O | 75 - 80 |
| Pyrrolidine C-N | 45 - 50 |
| Pyrrolidine C | 30 - 35 |

Table 3: Predicted Mass Spectrometry Data

| Technique | Expected $[M+H]^+$ (m/z) | Key Fragmentation Peaks (m/z) |
|----------------------------------|--------------------------|---|
| Electrospray Ionization (ESI-MS) | 229.1028 | 158 (quinoline-2-ol), 71 (pyrrolidine fragment) |

Table 4: Predicted IR Spectroscopy Data

| Functional Group | Wavenumber (cm ⁻¹) | Intensity |
|---------------------------|--------------------------------|---------------|
| N-H Stretch (Pyrrolidine) | 3300 - 3500 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |
| C=N Stretch (Quinoline) | 1600 - 1620 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1580 | Medium-Strong |
| C-O Stretch (Ether) | 1050 - 1150 | Strong |
| C-N Stretch (Pyrrolidine) | 1180 - 1220 | Medium |

General Experimental Protocols

The following are general methodologies for the acquisition of spectroscopic data for organic compounds like **2-(pyrrolidin-3-yl)quinoline**.

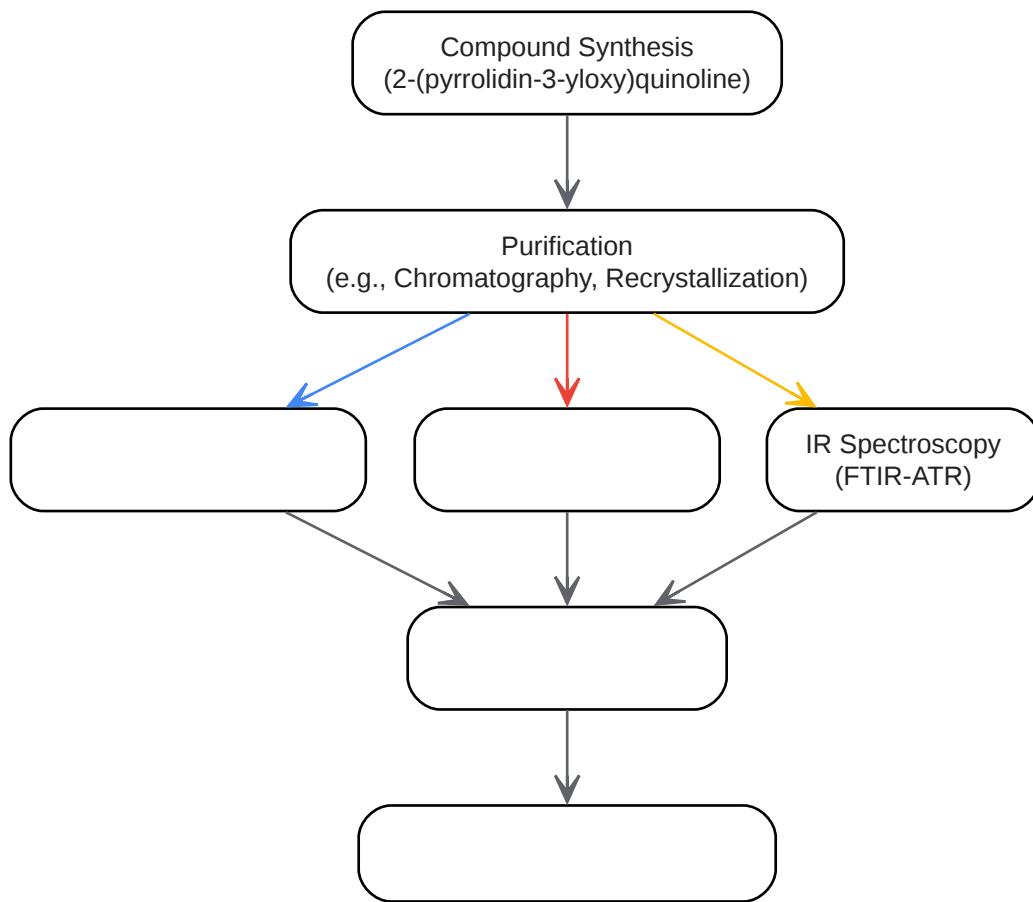
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in a deuterated solvent such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) would be obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. The sample would be dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ion source via direct infusion or after liquid chromatography separation.

Infrared (IR) Spectroscopy: The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a potassium bromide (KBr) pellet or using an attenuated total reflectance (ATR) accessory. The spectral data would be collected over a range of 4000-400 cm^{-1} .

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.



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Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

This guide provides a foundational understanding of the expected spectroscopic properties of **2-(pyrrolidin-3-yl)quinoline**. Experimental validation is required to confirm these

predictions and fully elucidate the compound's structure and purity.

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